

The Discovery and Identification of Venetoclax N-oxide: A Technical Guide

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Compound of Interest

Compound Name: Venetoclax N-oxide

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Introduction

Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, has revolutionized the treatment of certain hematologic malignancies. The stability and impurity profile of such a targeted therapeutic are of paramount importance for ensuring its safety and efficacy. This technical guide provides an in-depth overview of the discovery, identification, and characterization of **Venetoclax N-oxide**, a key oxidative impurity of Venetoclax. This document details the experimental methodologies employed in its identification and provides a comprehensive summary of its spectral and chromatographic properties.

Discovery of Venetoclax N-oxide through Forced Degradation Studies

Venetoclax N-oxide was identified as a principal degradation product during forced degradation studies designed to assess the stability of the Venetoclax drug substance under various stress conditions.^{[1][2]} Specifically, oxidative stress conditions were instrumental in the formation of this impurity.

Experimental Protocol: Oxidative Stress Degradation

The formation of **Venetoclax N-oxide** was induced by exposing a solution of Venetoclax to an oxidizing agent, typically hydrogen peroxide (H₂O₂).^{[3][4]}

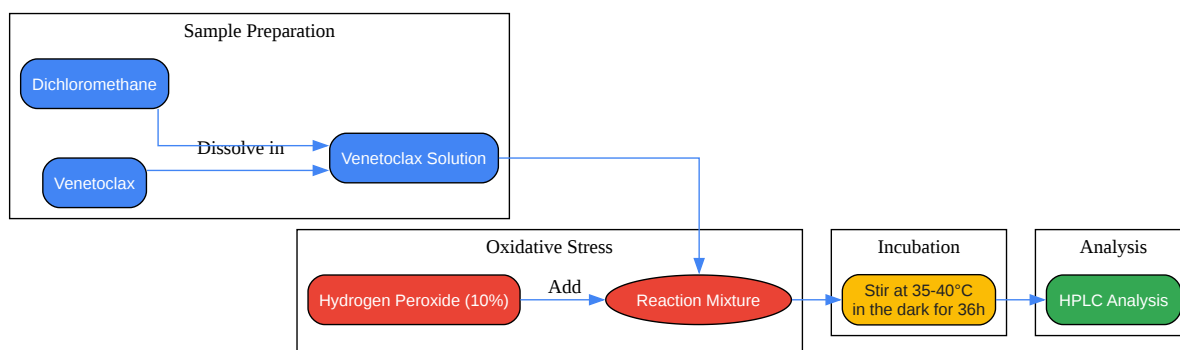
Materials:

- Venetoclax
- Dichloromethane (DCM)
- Hydrogen peroxide (H₂O₂) solution (e.g., 10%)

Procedure:

- Dissolve Venetoclax in dichloromethane to create a clear solution.
- Add the hydrogen peroxide solution to the Venetoclax solution.
- Stir the reaction mixture at room temperature (approximately 35-40 °C) in a dark environment to prevent photolytic degradation.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until a significant level of the N-oxide impurity is formed (e.g., 6-8% after 36 hours with 10% H₂O₂)[3].

This experimental workflow can be visualized as follows:



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Caption: Experimental workflow for the generation of **Venetoclax N-oxide** via oxidative stress.

Synthesis and Structural Elucidation

For definitive identification and use as a reference standard, **Venetoclax N-oxide** was synthesized independently. The synthesis involves the direct oxidation of Venetoclax using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of Venetoclax N-oxide

Materials:

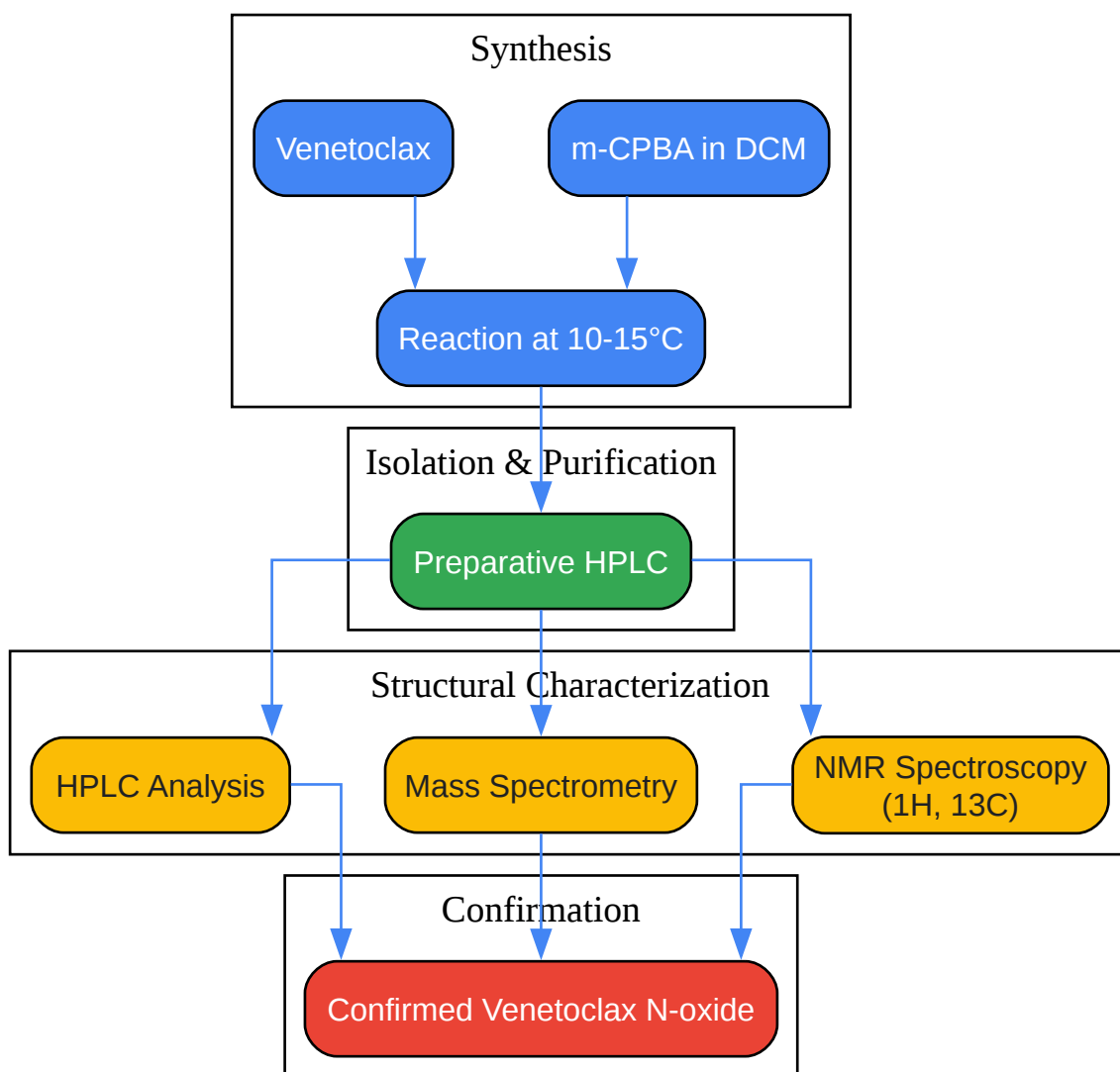
- Venetoclax
- meta-chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)

Procedure:

- Dissolve Venetoclax in dichloromethane.
- Cool the solution to 10-15 °C.
- Add m-CPBA to the cooled solution.
- Allow the reaction to proceed to completion, which results in the formation of a single, more polar product as observed by HPLC, corresponding to **Venetoclax N-oxide**.
- The product can be isolated and purified using techniques such as preparative HPLC or column chromatography.

The structural confirmation of the synthesized compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The logical flow for the synthesis and confirmation is as follows:



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Caption: Logical workflow for the synthesis and structural confirmation of **Venetoclax N-oxide**.

Physicochemical and Spectroscopic Data

The following tables summarize the key analytical data for Venetoclax and **Venetoclax N-oxide**.

Compound	Molecular Formula	Molecular Weight	CAS Number
Venetoclax	C ₄₅ H ₅₀ ClN ₇ O ₇ S	868.44	1257044-40-8
Venetoclax N-oxide	C ₄₅ H ₅₀ ClN ₇ O ₈ S	884.45	2469279-00-1

Table 1. Physicochemical Properties of Venetoclax and **Venetoclax N-oxide**.

Chromatographic Data

The separation of Venetoclax and its N-oxide impurity is typically achieved using reversed-phase HPLC or UPLC.

Parameter	Condition 1	Condition 2
Column	Phenomenex Luna C18 (50 x 250 mm, 10 µm)	UPLC BEH C18 (1.7 µm, 150 mm x 2.1 mm)
Mobile Phase A	0.1% aqueous trifluoroacetic acid	10 mM NH ₄ HCO ₃ (pH 7.0)
Mobile Phase B	Acetonitrile	95% Acetonitrile (v/v)
Gradient	Linear Gradient: T(min)/%B: 0/10; 15/90; 25/90; 26/10; 30/10	Gradient: t(min)/%B: 0/20; 1/20; 4/80; 9/100; 10/20
Flow Rate	1.0 mL/min	0.4 mL/min
Detection	245 nm	Not specified
Reference		

Table 2. HPLC/UPLC Conditions for the Analysis of Venetoclax and its Impurities.

Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight of **Venetoclax N-oxide**.

Compound	Ionization Mode	Observed m/z	Interpretation
Venetoclax N-oxide	Positive	884.37	[M+H] ⁺
Venetoclax N-oxide	Negative	882.26	[M-H] ⁻

Table 3. Mass Spectrometry Data for **Venetoclax N-oxide**.

NMR Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the site of oxidation on the piperazine ring.

¹³ C Chemical Shift (δ, ppm) in DMSO-d ₆	Venetoclax	Venetoclax N-oxide	Interpretation
Methylene carbon (15-CH ₂)	59.6	70.0	Downfield shift due to deshielding from N-oxide
Methylene carbon (16-CH ₂)	52.0	61.2	Downfield shift due to deshielding from N-oxide
Methylene carbon (19-CH ₂)	52.0	59.7	Downfield shift due to deshielding from N-oxide

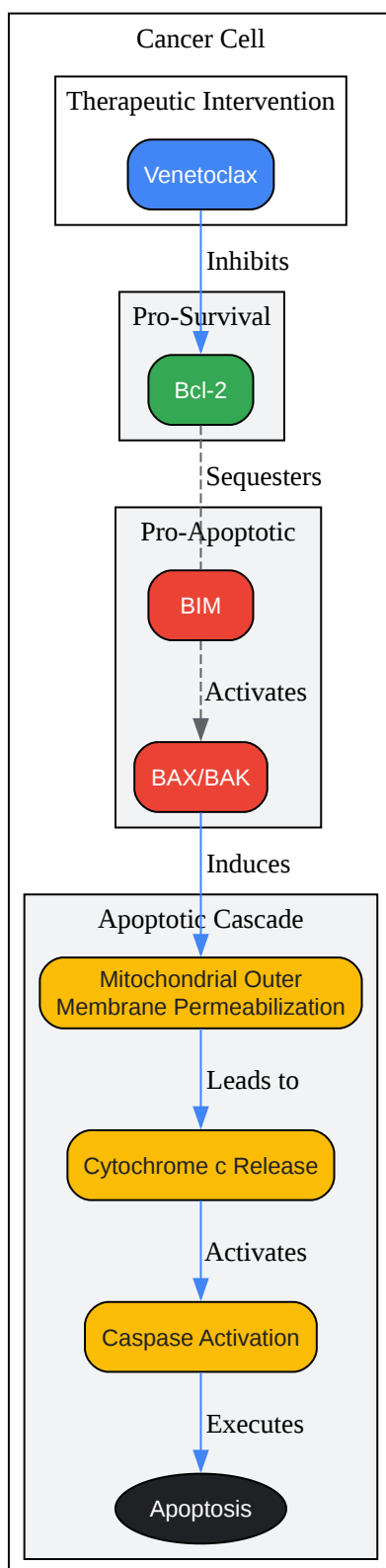
Table 4. Key ¹³C NMR Chemical Shift Comparison for Venetoclax and **Venetoclax N-oxide**.

Mechanism of Action of Venetoclax and the Role of the BCL-2 Pathway

Venetoclax exerts its therapeutic effect by selectively inhibiting the anti-apoptotic protein Bcl-2. In many cancer cells, Bcl-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing them from activating the intrinsic apoptotic pathway. By binding to the BH3 domain of Bcl-2, Venetoclax displaces these pro-apoptotic proteins, which then activate BAX and BAK.

This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

The signaling pathway is illustrated below:



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Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.

Conclusion

The identification and characterization of **Venetoclax N-oxide** are crucial aspects of the pharmaceutical development of Venetoclax. This guide has provided a comprehensive overview of the discovery of this impurity through forced degradation studies, detailed its synthesis and structural elucidation, and presented key analytical data in a structured format. Understanding the formation and properties of such impurities is essential for the development of robust manufacturing processes and stable formulations, ultimately ensuring the quality and safety of this important therapeutic agent.

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